(S)-Propranolol-d7 Hydrochloride is a deuterated derivative of propranolol hydrochloride, a well-known non-selective beta-adrenergic receptor blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure allows for enhanced tracking in pharmacokinetic studies without altering the compound's pharmacological properties. This compound is particularly valuable in research contexts, especially for understanding drug metabolism and the mechanisms of beta-adrenergic signaling pathways.
(S)-Propranolol-d7 Hydrochloride falls under the category of pharmaceutical compounds, specifically as a beta-blocker. Its classification allows it to be utilized in both clinical and research settings to study cardiovascular functions and drug interactions.
The synthesis of (S)-Propranolol-d7 Hydrochloride typically involves deuterium incorporation through:
The molecular formula for (S)-Propranolol-d7 Hydrochloride is with a molecular weight of approximately 302.85 g/mol. The structure includes a naphthalene ring system and an isopropylamino group, characteristic of propranolol derivatives.
(S)-Propranolol-d7 Hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-Propranolol-d7 Hydrochloride involves blocking beta-adrenergic receptors (both beta-1 and beta-2). This inhibition reduces the effects of catecholamines such as adrenaline and noradrenaline, leading to decreased heart rate, myocardial contractility, and blood pressure. The pathways affected are primarily associated with the sympathetic nervous system, making this compound relevant in cardiovascular research.
The compound exhibits typical properties associated with beta-blockers, including its ability to interact with adrenergic receptors effectively. Its stable isotopic labeling allows for precise tracking in metabolic studies, enhancing its utility in pharmacological research .
(S)-Propranolol-d7 Hydrochloride has diverse scientific applications:
This compound's unique properties make it an essential tool in both academic research and pharmaceutical development.
(S)-Propranolol-d7 Hydrochloride is systematically named as (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol-d7 hydrochloride, with the molecular formula C₁₆H₁₄D₇NO₂·HCl and a molecular weight of 302.85 g/mol [1] [8]. The chiral center at the C₂ position of the propanolamine side chain defines its (S)-configuration. This stereogenic center arises from the prochiral ketone precursor during asymmetric synthesis, where enantioselective reduction introduces the stereospecific hydroxyl group. X-ray crystallography confirms the absolute configuration of the (S)-enantiomer, which is critical for its biological activity [3]. The hydrochloride salt form enhances crystallinity and stability, as evidenced by distinct powder X-ray diffraction patterns [2].
The (S)-enantiomer exhibits 50-100× greater affinity for β-adrenergic receptors (βARs) than its (R)-counterpart due to differential hydrogen-bonding interactions within the receptor's active site. Binding assays reveal Ki values of 1.8 nM for β1AR and 0.8 nM for β2AR for the (S)-enantiomer, compared to >100 nM for the (R)-form [1] [6]. This stereoselectivity arises from the optimal spatial orientation of the (S)-enantiomer’s secondary amine and naphthyloxy groups, enabling:
Deuterium incorporation in propranolol-d7 occurs at two distinct sites, leading to chemically non-identical isotopologues:
Table 1: Positional Isotopomers of Propranolol-d7
Isotopologue | CAS Number | Deuterium Positions | Molecular Formula |
---|---|---|---|
Ring-D7 | 344298-99-3 | C₁–C₈ positions on naphthalene | C₁₆H₁₄D₇NO₂·HCl |
Side Chain-D7 (Isopropyl-d7) | 98897-23-5 | -CH(CD₃)₂ | C₁₆H₁₄D₇NO₂·HCl |
Mass spectrometry distinguishes these isotopologues via distinct fragmentation patterns: Ring-D7 shows m/z 266.39 [M+H]⁺ with dominant m/z 172 fragment (deuterated naphthol), while Side Chain-D7 exhibits m/z 72 for the -N-C(CD₃)₂H⁺ ion [5] [8].
Deuterium’s higher atomic mass (2.014 u vs. 1.008 u for H) reduces vibrational frequency by ≈√2, leading to:
(S)-Propranolol-d7 Hydrochloride crystallizes in two enantiotropic polymorphs:
Table 2: Crystallographic Properties of Polymorphs
Parameter | Form I | Form II |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | P2₁2₁2₁ | P2₁/c |
Density (g/cm³) | 1.248 | 1.259 |
Solubility (n-octanol) | 34% higher than Form II | Reference |
Thermal Transition | Converts to Form II >45°C | Stable to 180°C |
Form I displays higher aqueous dissolution rates due to its lower lattice energy, though it gradually converts to Form II under mechanical stress (grinding) or storage >40°C [2].
NMR Spectroscopy (82 MHz, DMSO-d₆):
Mass Spectrometry:
Table 3: ¹H NMR Assignments for (S)-Propranolol-d7 (400 MHz, DMSO-d₆)
Proton Position | δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
N-CH | 3.16 | m | 2H | -CH₂-NH |
O-CH₂ | 4.13 | t (J=6.0 Hz) | 2H | -O-CH₂- |
CH-OH | 4.39 | dd (J=4.2, 9.1 Hz) | 1H | Chiral center |
iPr-CH | 3.20 | septet (J=6.5 Hz) | 1H | -CH(CH₃)₂ |
iPr-CH₃ | 1.25 | d (J=6.5 Hz) | 6H | -CH(CH₃)₂ |
OH | 6.00 | d (J=4.5 Hz) | 1H | Exchangeable |
NH⁺ | 9.00 | br s | 1H | Protonated amine |
The absence of aromatic protons in Ring-D7 and altered methyl splitting in Side Chain-D7 provide unambiguous validation of deuterium incorporation [3] [7].
Comprehensive Compound Listing
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: